molecular formula C20H19NO2 B2605895 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid CAS No. 350997-41-0

2-(4-Isobutylphenyl)quinoline-4-carboxylic acid

Cat. No. B2605895
CAS RN: 350997-41-0
M. Wt: 305.377
InChI Key: QIIGIVFDELUNTD-UHFFFAOYSA-N
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Description

“2-(4-Isobutylphenyl)quinoline-4-carboxylic acid” is a biochemical compound with the molecular formula C20H19NO2 and a molecular weight of 305.37 . It is used for research purposes .


Synthesis Analysis

The synthesis of quinoline derivatives, including “2-(4-Isobutylphenyl)quinoline-4-carboxylic acid”, has been a topic of interest in recent years . Various methods have been reported, including microwave-assisted synthesis, the use of clay or other recyclable catalysts, one-pot reactions, solvent-free conditions, the use of ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .


Molecular Structure Analysis

The molecular structure of “2-(4-Isobutylphenyl)quinoline-4-carboxylic acid” is based on the quinoline scaffold, which is a benzene ring fused with a pyridine ring . The compound also contains an isobutyl group attached to the 4-position of the phenyl ring and a carboxylic acid group attached to the 4-position of the quinoline ring .


Chemical Reactions Analysis

Quinoline derivatives, including “2-(4-Isobutylphenyl)quinoline-4-carboxylic acid”, have been synthesized and evaluated for various chemical reactions . The reactions involve various catalysts and conditions, and the products have been evaluated for their biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

“2-(4-Isobutylphenyl)quinoline-4-carboxylic acid” is a gray powder . Its infrared (IR) spectrum shows peaks corresponding to acid-OH, C-H stretching, acidic C=O, imine C=N, and aromatic C=C . Its 1H NMR and 13C NMR spectra provide further information about its structure .

Scientific Research Applications

Crystal Structure and Spectral Characterization

  • Crystal Structure Analysis : The study of similar quinoline derivatives, like N-(4-acetylphenyl)quinoline-3-carboxamide, involves detailed structural analysis using techniques such as FT-IR, 1H-NMR, 13C-NMR, UV-Vis spectroscopy, and single crystal X-ray diffraction (Polo-Cuadrado et al., 2021).

Synthesis Methods

  • Microwave Synthesis : Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized using both microwave irradiated and conventional heating methods. This method demonstrated shorter reaction times and higher yields (Bhatt, Agrawal, & Patel, 2015).
  • Synthesis of Graft Copolymers : 2-(4-Aminophenyl)quinoline-4-carboxylic acid has been used in the synthesis of new derivatives of polycaproamide graft copolymers, demonstrating the versatility of this compound in polymer science (Druzhinina, Kondrashova, & Shvekhgeimer, 2004).

Biological Activities

  • Antimicrobial Activity : Various quinoline derivatives have been synthesized and evaluated for their antimicrobial activity. These derivatives have shown effectiveness against a range of microorganisms, making them potential candidates for antimicrobial agents (Kumar & Kumar, 2021).

Photophysical Properties

  • Excited-State Intramolecular Proton Transfer (ESIPT) : Quinoline derivatives have been studied for their photophysical behaviors in different solvents, showing potential applications in fluorophore development (Padalkar & Sekar, 2014).

Applications in Organic Chemistry

  • Preparation of Quinoline Derivatives : The synthesis methods for quinoline-4-carboxylic acid derivatives have applications in preparative organic chemistry for developing biologically active quinoline derivatives (Boyarshinov et al., 2017).

Future Directions

The future directions for “2-(4-Isobutylphenyl)quinoline-4-carboxylic acid” and other quinoline derivatives include further exploration of their synthesis methods and their potential biological and pharmaceutical activities . The development of greener and more sustainable chemical processes is also a focus .

properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-13(2)11-14-7-9-15(10-8-14)19-12-17(20(22)23)16-5-3-4-6-18(16)21-19/h3-10,12-13H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIGIVFDELUNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isobutylphenyl)quinoline-4-carboxylic acid

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